

A Comprehensive Technical Guide to the Chemical Structure and Analysis of Solanesol

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Compound of Interest

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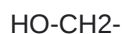
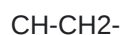
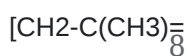
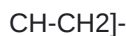
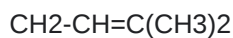
This technical guide provides an in-depth examination of solanesol, a non-cyclic terpene alcohol of significant interest in the pharmaceutical and biotechnology sectors. As a key intermediate in the synthesis of Coenzyme Q10 and Vitamin K2, a thorough understanding of its structure, properties, and analytical methodologies is crucial for its application in drug development and biomedical research.

Chemical Identity and Structure

Solanesol is a long-chain polyisoprenoid alcohol, classified as a nonaisoprenoid.^[1] Its structure consists of nine isoprene units linked in a head-to-tail fashion, terminating in a primary alcohol group.^{[1][2]} The stereochemistry of naturally occurring solanesol is all-trans, referring to the configuration of the nine non-conjugated double bonds along its aliphatic chain.^{[1][3]} This extended, flexible hydrophobic chain is a defining feature of its molecular architecture.

The formal IUPAC name for solanesol is

(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol.^[1]



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Caption: Chemical Structure of Solanesol (C₄₅H₇₄O)

Physicochemical and Spectroscopic Data

Solanesol presents as a white or colorless waxy solid at room temperature.[1] It is characterized by its low polarity, rendering it insoluble in water but soluble in various organic solvents such as hexane and ethanol.[3][4]

Table 1: Physicochemical Properties of Solanesol

Property	Value	References
Chemical Formula	C45H74O	[1][5][6]
Molar Mass	631.07 g/mol	[6][7]
Appearance	White to off-white waxy solid/powder	[1][5]
Melting Point	33–35 °C	[1]
Solubility	Insoluble in water; Soluble in organic solvents (hexane, ethanol)	[3][4]
CAS Number	13190-97-1	[1][5]

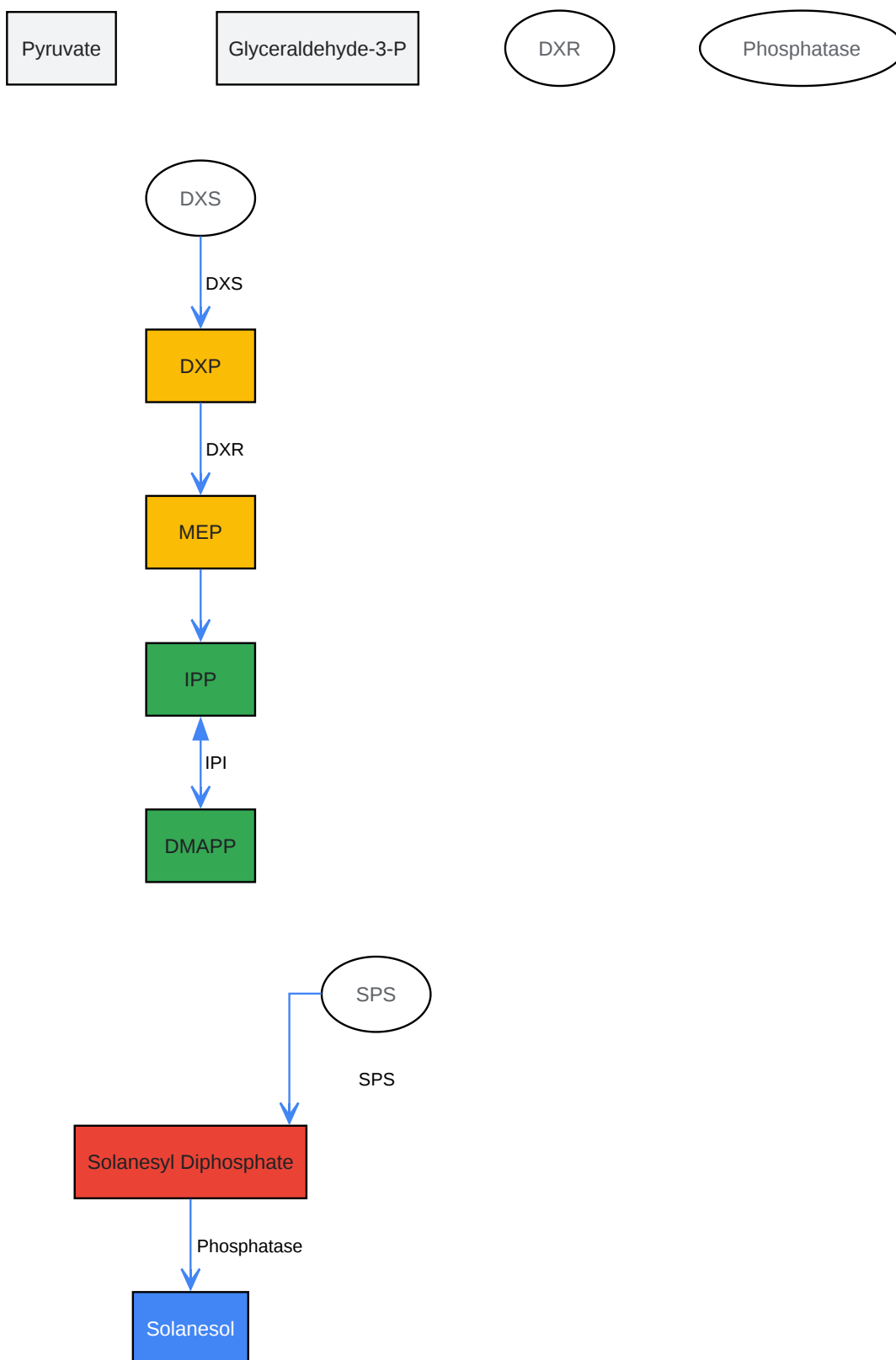
Table 2: Spectroscopic and Chromatographic Data for Solanesol Analysis

Parameter	Value	References
HPLC Column	Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)	[2]
Mobile Phase	Methanol:Isopropanol (60:40, v/v)	[2]
UV Detection	215 nm	[2]
LC-MS Ionization	Atmospheric Pressure Chemical Ionization (APCI), positive mode	[4]
Retention Time (RP-HPLC)	~6.1 minutes (under specified conditions)	[2]

Biosynthesis of Solanesol

In higher plants, solanesol is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] This metabolic route produces the fundamental five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate

(DMAPP). A series of head-to-tail condensation reactions, catalyzed by prenyltransferases, sequentially adds IPP units to generate solanesyl diphosphate. The final step involves the dephosphorylation of solanesyl diphosphate by a phosphatase to yield free solanesol.[1]



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Caption: The MEP Pathway for Solanesol Biosynthesis in Plastids

Experimental Protocols

The primary commercial source of solanesol is extraction from the leaves of *Nicotiana tabacum* (tobacco), which has the highest concentration among Solanaceae plants.[\[1\]](#)[\[6\]](#)

Extraction and Saponification

This protocol describes a common laboratory-scale method for extracting and isolating solanesol from tobacco leaves.[\[2\]](#)[\[3\]](#)

- Extraction:
 - Dried and powdered tobacco leaves are subjected to cold extraction with a suitable organic solvent (e.g., hexane or acetone).[\[2\]](#)
 - Alternatively, ultrasound-assisted extraction can be employed to increase efficiency. For this, a raw material-to-liquid ratio of 1:17.5 (g/mL) with acetone at 60°C for 2 hours using an ultrasonic power of 160 W is effective.[\[6\]](#)
 - Following extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- Saponification:
 - The crude extract contains both free solanesol and solanesyl esters. To obtain total solanesol, the esters must be hydrolyzed.
 - Dissolve the crude extract in a 10% ethanolic potassium hydroxide solution.[\[2\]](#)
 - Heat the mixture at 55-60°C with stirring for approximately 2 hours to ensure complete saponification.[\[3\]](#)
- Isolation of Free Solanesol:
 - After cooling the saponified mixture, perform a liquid-liquid extraction using a non-polar solvent such as hexane to separate the free solanesol from the aqueous phase.[\[3\]](#)

- Collect the organic (hexane) phase and concentrate it using a rotary evaporator to obtain the crude solanesol.

Purification by Column Chromatography

Further purification of the crude solanesol is achieved via column chromatography.^[3]

- Stationary Phase Preparation:
 - Prepare a slurry of silica gel or alumina in hexane.
 - Pour the slurry into a chromatography column and allow it to pack uniformly.
 - Equilibrate the column by passing several volumes of hexane through it.
- Sample Loading and Elution:
 - Dissolve the crude solanesol extract in a minimal volume of hexane.
 - Carefully load the sample onto the top of the packed column.
 - Begin elution with pure hexane to remove highly non-polar impurities.
 - Gradually increase the polarity of the mobile phase by introducing ethyl acetate (e.g., a gradient from pure hexane to hexane:ethyl acetate 8:2).
- Fraction Collection and Analysis:
 - Collect eluate fractions and monitor the separation using Thin-Layer Chromatography (TLC).
 - Pool the fractions containing pure solanesol, identified by comparison with a standard.
 - Remove the solvent from the pooled fractions via rotary evaporation to yield purified solanesol.

Quantification by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of solanesol are determined using Reverse-Phase HPLC.[2]

- Chromatographic Conditions:
 - Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm particle size).[2]
 - Mobile Phase: An isocratic mixture of methanol and isopropanol (60:40, v/v).[2]
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set at 215 nm.[2]
 - Column Temperature: Ambient or controlled at 26°C.
- Sample and Standard Preparation:
 - Prepare a stock solution of purified solanesol or a certified reference standard in the mobile phase.
 - Create a series of calibration standards by diluting the stock solution (e.g., over a range of 10-50 µg/mL).[2]
 - Dissolve the unknown sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
- Analysis and Quantification:
 - Inject the standards and sample onto the HPLC system.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of solanesol in the sample by interpolating its peak area on the calibration curve.



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Caption: Experimental Workflow for Solanesol Isolation and Analysis

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